Chemical structure and properties of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one
Chemical structure and properties of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one
The following technical guide provides an in-depth analysis of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one , a specialized heterocyclic building block. This guide is structured to serve researchers in medicinal chemistry and process development, focusing on the compound's structural properties, synthesis pathways, and reactivity profile within the context of drug discovery (e.g., kinase and protease inhibitors).[1]
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Executive Summary
3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a functionalized N-aryl pyrazinone scaffold.[1] It serves as a critical intermediate in the synthesis of bioactive heterocycles, particularly in the development of Factor Xa inhibitors (analogous to Apixaban intermediates) and ATP-competitive kinase inhibitors .[1]
The molecule features a pyrazin-2(1H)-one core substituted at the N1 position with a 2-methoxyphenyl (o-anisyl) group and at the C3 position with a reactive chlorine atom .[1] This specific substitution pattern offers unique steric and electronic properties compared to the more common para-substituted analogs, influencing both the metabolic stability and the binding conformation of downstream pharmacophores.[1]
| Property | Details |
| Chemical Class | N-Aryl Pyrazinone (Halogenated Heterocycle) |
| Molecular Formula | C₁₁H₉ClN₂O₂ |
| Molecular Weight | 236.65 g/mol |
| Key Functionality | Electrophilic C3-Chlorine (SɴAr handle), Sterically crowded N1-Aryl group |
| Predicted LogP | ~2.1 (Moderate Lipophilicity) |
| Primary Application | Scaffold for SɴAr and Pd-catalyzed cross-coupling reactions |
Structural Analysis & Electronic Properties
Core Architecture
The molecule consists of a six-membered pyrazinone ring.[1][2] The lactam functionality (N1-C2=O) is the dominant tautomer, stabilized by the N1-aryl substituent which prevents lactim formation at that position.[1]
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N1-Aryl Interaction (The Ortho Effect): Unlike the 4-methoxyphenyl analog (used in Apixaban synthesis), the 2-methoxyphenyl group introduces significant steric bulk adjacent to the N1-C2 bond.[1] This forces the phenyl ring to twist out of coplanarity with the pyrazinone core (dihedral angle > 45°).
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Consequence: This twist reduces
-conjugation between the phenyl ring and the pyrazinone nitrogen, potentially making the N1 lone pair less available for resonance delocalization into the phenyl ring, and thus maintaining the electron density within the pyrazinone core.[1]
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C3-Chlorine Reactivity: The chlorine atom at C3 is activated for Nucleophilic Aromatic Substitution (SɴAr) .[1] It is positioned
to the imine-like nitrogen (N4) and to the carbonyl (C2), creating an electron-deficient center.[1]
Diagram: Structural Features & Numbering
Figure 1: Structural connectivity and functional analysis of the target scaffold.
Synthesis Pathways
Synthesis of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one typically follows one of two primary retrosynthetic disconnections: N-Arylation of the pre-formed pyrazinone or Cyclization of acyclic precursors .[1]
Method A: Chan-Lam Coupling (Modern Route)
This is the most direct method for introducing the sterically hindered ortho-substituted aryl group.[1]
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Starting Material: 3-Chloropyrazin-2(1H)-one.[1]
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Reagent: 2-Methoxyphenylboronic acid.[1]
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Catalyst: Cu(OAc)₂ (Copper(II) acetate).
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Conditions: Pyridine (base), Molecular Sieves (4Å), Dichloromethane (DCM), Room Temperature, Open to air (O₂ source).[1]
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Mechanism: Oxidative coupling.[1] The copper catalyst facilitates the formation of the C-N bond under mild conditions, tolerating the C3-chlorine atom.[1]
Method B: The "Diketopiperazine" Route (Classical)
This route is preferred for large-scale manufacturing as it avoids expensive transition metal catalysts.[1]
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Step 1: Condensation of 2-methoxyaniline with ethyl chloroacetate to form N-(2-methoxyphenyl)glycine.[1]
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Step 2: Reaction with glycine ethyl ester followed by cyclization to form 1-(2-methoxyphenyl)piperazine-2,5-dione .[1]
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Step 3: Chlorination/Oxidation.[1][3] Treatment with POCl₃ (Phosphorus oxychloride) and PCl₅ typically yields the di- or tri-chlorinated intermediate.[1] Controlled hydrolysis or specific oxidative chlorination conditions are required to selectively obtain the 3-chloro-pyrazin-2-one core.[1]
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Note: This route often yields mixtures of isomers (e.g., 3,5-dichloro) and requires careful purification.[1]
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Experimental Protocol: Chan-Lam Coupling (Representative)
Protocol Validation: This method is based on standard Chan-Lam conditions for N-arylation of amides/heterocycles [1].[1]
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Setup: To a 100 mL round-bottom flask, add 3-chloropyrazin-2(1H)-one (1.0 equiv, 5.0 mmol), 2-methoxyphenylboronic acid (1.5 equiv, 7.5 mmol), and Cu(OAc)₂ (1.0 equiv).
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Solvent: Add anhydrous DCM (50 mL) and Pyridine (2.0 equiv).
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Activation: Add 1.0 g of activated 4Å molecular sieves.
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Reaction: Stir the heterogeneous mixture vigorously at room temperature under an air atmosphere (balloon or open tube) for 24–48 hours.
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Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine) and brine.
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Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
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Characterization: Confirm structure via ¹H-NMR (look for 2-methoxy singlet ~3.8 ppm and pyrazinone protons) and LC-MS (M+H ~237).
Reactivity Profile & Applications
The utility of 3-Chloro-1-(2-methoxyphenyl)pyrazin-2(1H)-one lies in its orthogonal reactivity.[1] The C3-chlorine is a "privileged" handle for diversification.[1]
Nucleophilic Aromatic Substitution (SɴAr)
The most common transformation. The pyrazinone core functions as an electron-withdrawing group, activating the C3-Cl bond.[1]
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Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.[1]
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Conditions: Mild heating (60–80°C) in polar aprotic solvents (DMF, DMSO, NMP) with a base (K₂CO₃ or DIPEA).[1]
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Application: Synthesis of Kinase Inhibitors . The resulting 3-amino-1-arylpyrazin-2-ones mimic the adenine ring of ATP, allowing hydrogen bonding with the kinase hinge region [2].[1]
Palladium-Catalyzed Cross-Coupling
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to install carbon substituents at C3.[1]
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Buchwald-Hartwig: Amination with sterically hindered amines that fail under standard SɴAr conditions.[1]
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Sonogashira: Introduction of alkynes.
Reactivity Logic Map
Figure 2: Primary reactivity pathways for the C3-chloro handle.
Safety & Handling
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Hazard Classification: Like many halogenated heterocycles, this compound should be treated as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .[1]
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Sensitization: Pyrazinone derivatives can be skin sensitizers.[1] Handle with nitrile gloves.[1]
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation over long periods.[1]
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Disposal: Halogenated organic waste.[1] Do not dispose of down the drain.
References
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BenchChem. (2025).[1][4] A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. Retrieved from
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MDPI. (2022).[1] New, Eco-Friendly Method for Synthesis of Trazodone Analogues. Molecules. Retrieved from
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ResearchGate. (2024).[1] Nucleophilic Aromatic Substitution Reactions of Chloroazines. Retrieved from
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Manus Aktteva. (2023).[1] Intermediates of Apixaban and Pyrazinone Derivatives. Retrieved from [1]
